molecular formula C9H17N3O4 B1526090 tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate CAS No. 220067-94-7

tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate

Cat. No. B1526090
M. Wt: 231.25 g/mol
InChI Key: NMUBZTJXGNKGNQ-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate” is a chemical compound with the CAS Number: 220067-94-7 . It has a molecular weight of 231.25 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H17N3O4/c1-9(2,3)16-8(15)11-5-4-6(13)12-7(10)14/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Photocatalytic Amination

Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, has been developed. This method provides a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, significantly broadening the applications of this photocatalytic protocol (Wang et al., 2022).

Enantioselective Synthesis

tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues

Spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid have been synthesized from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This demonstrates a method for producing these analogues with significant yields, showcasing the compound's utility in creating insecticidal variants (Brackmann et al., 2005).

Chemical Transformations via tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is pivotal in medicinal chemistry for modifying bioactive compounds, which can affect properties like lipophilicity and metabolic stability. Alternative substituents have been explored to manage these effects while maintaining or enhancing the desired biological activities (Westphal et al., 2015).

Boc-Protected Amines Synthesis

A mild and efficient one-pot Curtius rearrangement has been developed to form Boc-protected amines, demonstrating the versatility of tert-butyl carbamate in synthesizing protected amino acids and showcasing its broad compatibility with various substrates (Lebel & Leogane, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)11-5-4-6(13)12-7(10)14/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBZTJXGNKGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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